

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropanecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Cyclopropanecarboxamide**, an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes and concepts.

Chemical Identity and Structure

Cyclopropanecarboxamide is a simple yet versatile organic compound featuring a cyclopropyl ring attached to a carboxamide functional group.[4][5] This unique strained ring structure imparts specific conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2]

- IUPAC Name: **cyclopropanecarboxamide**[5]
- CAS Number: 6228-73-5[4]
- Molecular Formula: C₄H₇NO[4]
- SMILES: C1CC1C(=O)N[5]

- InChI Key: AIMMVWEOZMVMS-UHFFFAOYSA-N[4]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of **Cyclopropanecarboxamide** for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Weight	85.10 g/mol	[5][6][7]
Appearance	White to light brown crystalline powder	[4][8][9]
Melting Point	120-126 °C	[4][8][9]
Boiling Point	248.5 ± 7.0 °C (Predicted)	[4]
Density	1.187 ± 0.06 g/cm ³ (Predicted)	[4]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Method/Source
Water Solubility	Insoluble	[4]
LogP (Octanol/Water Partition Coefficient)	-0.118	Crippen Calculated Property[6] [7]
-0.4	XLogP3 Computed[5]	
Log ₁₀ WS (Water Solubility in mol/L)	-0.36	Crippen Calculated Property[6]
Solubility in Organic Solvents	Soluble in Methanol	[9]

Table 3: Acid-Base and Spectroscopic Data

Property	Value	Method/Source
pKa	16.60 ± 0.20 (Predicted)	[4]
Topological Polar Surface Area (TPSA)	43.09 Å ²	Computational[7]
Hydrogen Bond Donor Count	1	Computational[5][7]
Hydrogen Bond Acceptor Count	1	Computational[5][7]
Rotatable Bond Count	1	Computational[7]

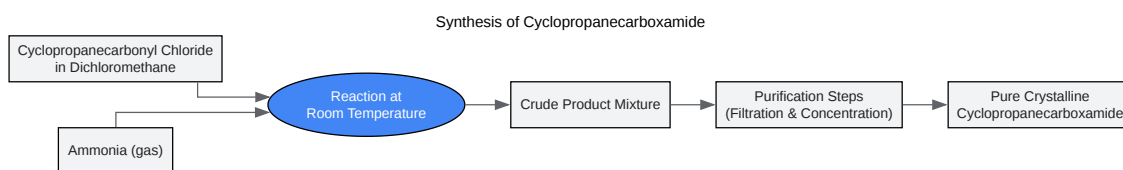
Experimental and Computational Methodologies

The properties listed above are determined through a combination of experimental measurements and computational predictions.

A common laboratory-scale synthesis of **Cyclopropanecarboxamide** involves the reaction of cyclopropanecarbonyl chloride with ammonia.[4]

Protocol:

- Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel.
- Pass a continuous stream of ammonia gas into the well-stirred solution at room temperature.
- Continue the purging for approximately 2 hours to ensure the reaction goes to completion.
- Remove the solvent by vacuum distillation.
- Dissolve the resulting residue in ethyl acetate.
- Filter the solution to remove any insoluble matter (e.g., ammonium chloride).
- Concentrate the filtrate under vacuum to yield pure **Cyclopropanecarboxamide** as a crystalline solid.[4]



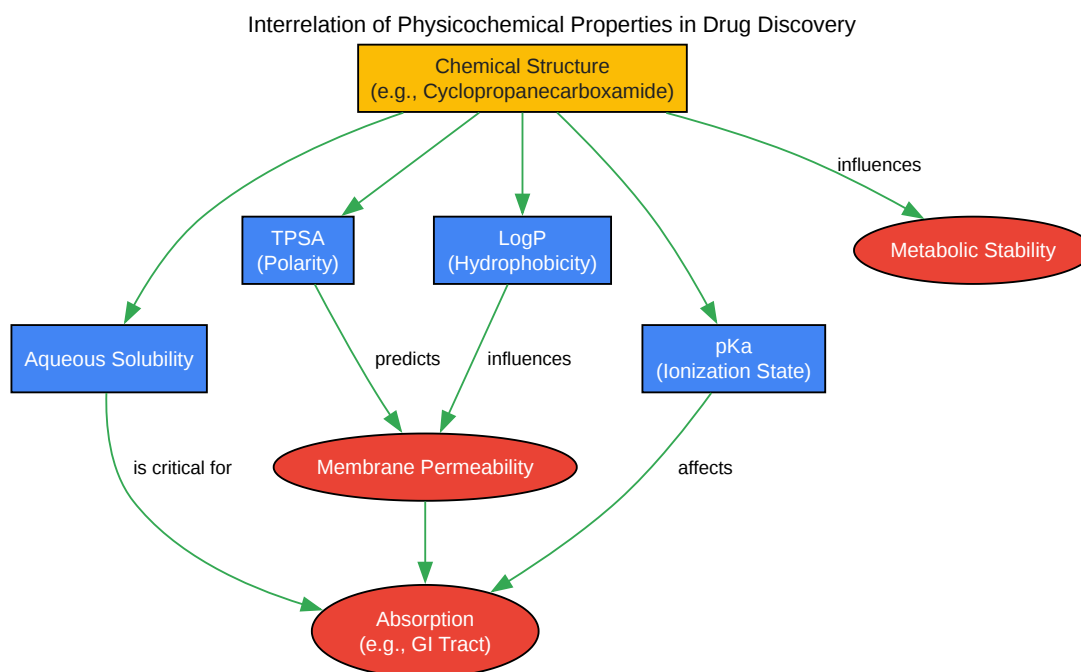
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Caption: A workflow diagram illustrating the synthesis of **Cyclopropanecarboxamide**.

- **Melting Point:** Experimentally, the melting point is determined using a melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.[8][9] The reported range of 120-126 °C indicates the typical purity of commercially available samples.[8][9]
- **Boiling Point and Density:** The provided values for boiling point and density are predicted, likely using computational methods such as the Joback method, which estimates thermophysical properties from a molecule's structure.[4][6]
- **Solubility:** Qualitative solubility is determined by attempting to dissolve a small amount of the substance in a given solvent (e.g., water, methanol) and observing the outcome.[4][9] Quantitative solubility (LogS) can be predicted using algorithms based on the compound's structure, such as the Crippen method.[6]
- **LogP (Octanol-Water Partition Coefficient):** This value, critical for predicting a drug's pharmacokinetic behavior, is often calculated using computational models. The provided values are from the Crippen and XLogP3 algorithms, which are widely used in drug discovery.[5][6][7] These models analyze the molecule's structure to estimate its hydrophobicity.

Logical Relationships and Importance in Drug Development

The physicochemical properties of a molecule like **Cyclopropanecarboxamide** are not independent; they are interrelated and collectively influence its behavior, particularly its suitability as a drug candidate.



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Caption: Relationship between core physicochemical properties and their biological relevance.

As illustrated, properties like LogP and TPSA are strong predictors of a molecule's ability to cross biological membranes, a key aspect of absorption.[7] Aqueous solubility is fundamental for a compound to be absorbed after oral administration, and the pKa determines its charge state at different physiological pHs, which also impacts absorption and distribution.[4] The rigid cyclopropane structure can enhance metabolic stability, a desirable trait in drug candidates.[2] The values for **Cyclopropanecarboxamide** (LogP < 5, Molecular Weight < 500, H-bond donors/acceptors within limits) suggest it aligns with general rules for drug-likeness, such as Lipinski's Rule of Five, making its derivatives interesting for further investigation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202528#what-are-the-physicochemical-properties-of-cyclopropanecarboxamide]

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